Cas no 24335-16-8 (1H-Pyrido[3,4-b]indole-1-carboxylic acid, 6-bromo-2,3,4,9-tetrahydro-)
![1H-Pyrido[3,4-b]indole-1-carboxylic acid, 6-bromo-2,3,4,9-tetrahydro- structure](https://ja.kuujia.com/scimg/cas/24335-16-8x500.png)
1H-Pyrido[3,4-b]indole-1-carboxylic acid, 6-bromo-2,3,4,9-tetrahydro- 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrido[3,4-b]indole-1-carboxylic acid, 6-bromo-2,3,4,9-tetrahydro-
- 6-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid
- 24335-16-8
- 6-BROMO-2,3,4,9-TETRAHYDRO-1H-PYRIDO[3,4-B]INDOLE-1-CARBOXYLICACID
- SCHEMBL6239981
- DTXSID20468805
- 6-BROMO-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-1-CARBOXYLIC ACID
- EN300-741419
-
- インチ: InChI=1S/C12H11BrN2O2/c13-6-1-2-9-8(5-6)7-3-4-14-11(12(16)17)10(7)15-9/h1-2,5,11,14-15H,3-4H2,(H,16,17)
- InChIKey: AUYNPCKCUXBEKT-UHFFFAOYSA-N
- SMILES: C1CNC(C2=C1C3=C(N2)C=CC(=C3)Br)C(=O)O
計算された属性
- 精确分子量: 294.00043
- 同位素质量: 294.00039g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 1
- 複雑さ: 326
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.3
- トポロジー分子極性表面積: 65.1Ų
じっけんとくせい
- PSA: 65.12
1H-Pyrido[3,4-b]indole-1-carboxylic acid, 6-bromo-2,3,4,9-tetrahydro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-741419-0.05g |
6-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid |
24335-16-8 | 0.05g |
$744.0 | 2023-05-24 | ||
Enamine | EN300-741419-10.0g |
6-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid |
24335-16-8 | 10g |
$3807.0 | 2023-05-24 | ||
Enamine | EN300-741419-5.0g |
6-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid |
24335-16-8 | 5g |
$2566.0 | 2023-05-24 | ||
Enamine | EN300-741419-0.1g |
6-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid |
24335-16-8 | 0.1g |
$779.0 | 2023-05-24 | ||
Enamine | EN300-741419-0.5g |
6-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid |
24335-16-8 | 0.5g |
$849.0 | 2023-05-24 | ||
Enamine | EN300-741419-0.25g |
6-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid |
24335-16-8 | 0.25g |
$814.0 | 2023-05-24 | ||
Enamine | EN300-741419-2.5g |
6-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid |
24335-16-8 | 2.5g |
$1735.0 | 2023-05-24 | ||
Enamine | EN300-741419-1.0g |
6-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid |
24335-16-8 | 1g |
$884.0 | 2023-05-24 |
1H-Pyrido[3,4-b]indole-1-carboxylic acid, 6-bromo-2,3,4,9-tetrahydro- 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
1H-Pyrido[3,4-b]indole-1-carboxylic acid, 6-bromo-2,3,4,9-tetrahydro-に関する追加情報
Introduction to 1H-Pyrido[3,4-b]indole-1-carboxylic acid, 6-bromo-2,3,4,9-tetrahydro (CAS No. 24335-16-8)
The compound 1H-Pyrido[3,4-b]indole-1-carboxylic acid, 6-bromo-2,3,4,9-tetrahydro (CAS No. 24335-16-8) represents a significant advancement in the field of medicinal chemistry and pharmacology. This heterocyclic molecule, characterized by its fused pyridoindole core and brominated substituents, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The structural features of this compound make it a versatile scaffold for further chemical modifications, enabling the exploration of diverse biological activities.
At the heart of this compound's utility lies its pyrido[3,4-b]indole backbone, a motif that is widely recognized for its presence in numerous bioactive natural products and pharmacologically relevant molecules. The indole ring system is particularly noteworthy for its involvement in various biological processes, including neurotransmitter signaling and immune responses. The introduction of a carboxylic acid group at the 1-position and a bromine atom at the 6-position further enhances its pharmacological profile, making it an attractive candidate for drug discovery efforts.
Recent studies have highlighted the importance of 6-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid in the development of small-molecule inhibitors targeting specific enzymes and receptors. For instance, research has demonstrated its potential as a scaffold for modulating enzymes involved in cancer metabolism. The bromine substituent plays a crucial role in influencing the electronic properties of the molecule, thereby affecting its binding affinity to biological targets. This has led to investigations into its efficacy as an inhibitor of kinases and other enzymes implicated in tumor growth and progression.
The tetrahydropyridoindole core contributes to the compound's solubility and bioavailability, which are critical factors in drug design. By incorporating this structural element, medicinal chemists can optimize pharmacokinetic properties while maintaining potent biological activity. The carboxylic acid moiety also provides a site for further derivatization, allowing for the creation of analogs with enhanced specificity and reduced toxicity. These modifications are essential for advancing preclinical studies and ultimately translating promising candidates into clinical therapies.
In the realm of drug discovery, the synthesis of 1H-Pyrido[3,4-b]indole-1-carboxylic acid, 6-bromo-2,3,4,9-tetrahydro (CAS No. 24335-16-8) has been optimized through various synthetic routes to ensure scalability and cost-effectiveness. Modern synthetic methodologies have enabled the efficient construction of this complex scaffold while maintaining high purity standards. Advances in catalytic processes and green chemistry principles have further refined these synthetic strategies, making them more sustainable and environmentally friendly.
The biological evaluation of this compound has revealed intriguing interactions with target proteins. For example, preliminary studies suggest that it may interfere with signaling pathways involved in inflammation and neurodegeneration. The ability to modulate these pathways holds promise for developing treatments against chronic diseases such as rheumatoid arthritis and Alzheimer's disease. Additionally, the compound's potential as an antimicrobial agent has been explored, with early findings indicating activity against certain resistant bacterial strains.
From a chemical biology perspective,6-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid serves as a valuable tool for understanding enzyme mechanisms and substrate recognition. Its structural features allow researchers to probe the dynamics of protein-ligand interactions at an atomic level. This information is crucial for designing molecules that can selectively inhibit disease-causing enzymes without affecting essential cellular processes. Such selectivity is a cornerstone of modern drug development efforts aimed at minimizing side effects and improving therapeutic outcomes.
The compound's relevance extends beyond academic research into industrial applications. Pharmaceutical companies are increasingly interested in leveraging heterocyclic scaffolds like pyrido[3,4-b]indole for developing next-generation drugs. The versatility of this framework allows for rapid diversification of chemical libraries through automated synthesis platforms. Such platforms enable high-throughput screening campaigns to identify lead compounds with optimal pharmacological profiles before proceeding to more costly preclinical evaluations.
Looking ahead,1H-Pyrido[3,4-b]indole-1-carboxylic acid, 6-bromo-2,3,4,9-tetrahydro (CAS No. 24335-16-8) is poised to play a pivotal role in shaping future therapeutic strategies across multiple disease areas including oncology,neurology,and infectious diseases.*Ongoing research endeavors aim to uncover new applications*for this compound by exploring novel synthetic derivatives*and expanding its target scope.*Collaborative efforts between academia*and industry*are essential*for translating these findings*into tangible medical advancements.*The continued investigation*of this molecule*holds great promise*for addressing unmet medical needs*in our society.*
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